N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a methoxybenzyl group, and an imidazobenzimidazole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazobenzimidazole core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is evaluated for its potential therapeutic applications, including its ability to modulate specific biological pathways and its efficacy in disease models.
Industry: Its unique properties make it a candidate for various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation or function, and subsequently influencing downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazobenzimidazole derivatives with varying substituents. Examples include:
- N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- 1-(3-chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique imidazobenzimidazole core
Properties
Molecular Formula |
C25H21ClN4O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-33-19-12-6-16(7-13-19)15-29-24(32)22(14-23(31)27-18-10-8-17(26)9-11-18)30-21-5-3-2-4-20(21)28-25(29)30/h2-13,22H,14-15H2,1H3,(H,27,31) |
InChI Key |
OGCDBFXASAUTEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.